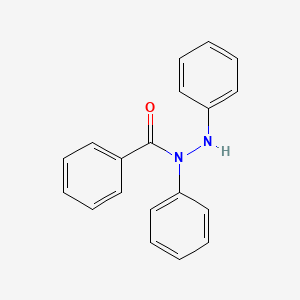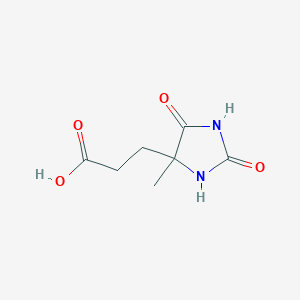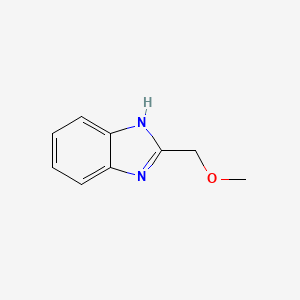
3,3-Dimethylpiperazin-2-one
Vue d'ensemble
Description
3,3-Dimethylpiperazin-2-one is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The papers provided discuss various piperazine derivatives, their synthesis, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the formation of the piperazine ring through cyclization reactions. For instance, the synthesis of trans-2,5-dimethylpiperazine-1,4-diium pentachlorobismuthate(III) is achieved, and its structure is determined by single-crystal X-ray diffraction studies . Similarly, the synthesis of N1-arylalkyl-N4-(2'-pyridyl)-2,6-dimethylpiperazines is described, which are tested as adrenolytic and vasodilator agents . The synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine is also reported as an intermediate of semi-synthetic rifamycins .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often elucidated using X-ray diffraction, NMR spectroscopy, and DFT calculations. For example, the structure of a 1:1 complex of 1,4-dimethylpiperazine di-betaine with l-tartaric acid is determined by X-ray diffraction, and the piperazine ring is found to have a chair conformation . The molecular structure and parameters of 2,6-dimethylpiperazine-1,4-diium oxalate oxalic acid are optimized using Gaussian 09 software and compared with XRD data .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including the formation of complexes with acids. The complexation reactions often involve hydrogen bonding, as seen in the formation of complexes with p-hydroxybenzoic acid , squaric acid , and meso-tartaric acid . These interactions are crucial for the stability and properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are characterized using various spectroscopic methods. The FTIR spectrum is used to confirm the structure of the complexes , while NMR spectroscopy provides insights into the chemical environment of the atoms within the molecules . The antioxidant activity of some piperazine derivatives is also investigated, indicating significant antioxidant activities .
Applications De Recherche Scientifique
CCR1 Antagonists in Inflammatory Diseases
3,3-Dimethylpiperazin-2-one derivatives have been identified as potent CCR1 antagonists. These compounds are useful in the treatment of inflammatory diseases due to their good receptor affinity and promising pharmacokinetic properties. They display a superior profile compared to similar compounds, making them significant in the development of new therapeutic approaches for inflammation-related conditions (Norman, 2006).
Synthesis of Delta-Opioid Receptor Ligands
A high-yield synthesis process for 1-allyl-2,5-dimethylpiperazine, a crucial intermediate in the synthesis of delta-opioid receptor ligands, has been developed from trans-2,5-dimethylpiperazine. This synthesis is important for laboratory preparation of large quantities of this compound, which is essential in the development of delta-opioid receptor-targeted drugs (Janetka et al., 2003).
Hydrogen Bonding and Spectroscopic Properties
N,N′-Dimethylpiperazine betaines have been synthesized and studied for their molecular structure, hydrogen bonding, basicity, and spectroscopic properties. These studies provide valuable insights into the chemical behavior and interaction capabilities of these compounds, which can be applied in various scientific fields (Dega-Szafran et al., 2002).
Difluoroalkylation of Alkenes
Dimethylpiperazine derivatives are used in the difluoroalkylation of alkenes, a method that provides access to difluoroalkylated dihydrobenzofurans and indolin derivatives. These compounds have significant applications in drug discovery and development (Ma et al., 2020).
Antimicrobial Activity
Methylpiperazine and dimethylpiperazine derivatives of chitosan have been investigated for their antibacterial activity. These studies reveal the potential of such compounds in developing new antibacterial agents, with certain derivatives showing significant activity against various bacterial strains (Másson et al., 2008).
Charge Transfer in Electronically Excited States
Studies on N,N′-dimethylpiperazine have explored the relationship between charge transfer and structural deformations in the molecular skeleton. This research contributes to the understanding of fundamental chemical processes, relevant in fields like photochemistry and molecular electronics (Deb et al., 2013).
Safety and Hazards
3,3-Dimethylpiperazin-2-one is classified as a skin irritant (Category 2) and may cause respiratory irritation (Category 3) . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)5(9)7-3-4-8-6/h8H,3-4H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFIRYWCOIYJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177002 | |
| Record name | 2-Piperazinone, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpiperazin-2-one | |
CAS RN |
22476-74-0 | |
| Record name | 3,3-Dimethyl-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22476-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperazinone, 3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022476740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperazinone, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the compound I-191, which contains the 3,3-Dimethylpiperazin-2-one moiety, interact with PAR2 and what are the downstream effects of this interaction?
A1: I-191 acts as a potent antagonist of PAR2. [] This means it binds to the receptor and blocks its activation by agonists such as trypsin, specific peptides, and certain non-peptide molecules. [] The study demonstrated that I-191 effectively inhibits PAR2 in a concentration-dependent manner without activating the receptor itself, even at high concentrations. [] This lack of intrinsic activity is crucial for its role as an antagonist.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)




![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)



![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)
